4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol
Description
Properties
IUPAC Name |
4-chloro-2-[[(4-chlorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO/c15-12-3-1-10(2-4-12)8-17-9-11-7-13(16)5-6-14(11)18/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKHVYMOZXHPKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=C(C=CC(=C2)Cl)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorobenzylamine with 4-chloro-2-formylphenol under specific conditions to form the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.
Medicine: Research into potential therapeutic applications, including its effects on specific biological pathways.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol can be compared with similar compounds such as:
4-chloro-2-{(E)-[(4-chlorobenzyl)imino]methyl}phenol: This compound has a similar structure but differs in the presence of an imino group instead of an amino group.
4-(5-bromo-2-chlorobenzyl)phenol: This compound contains a bromine atom instead of a chlorine atom, which can lead to different chemical properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound.
Biological Activity
4-Chloro-2-{[(4-chlorobenzyl)amino]methyl}phenol is a chlorinated phenolic compound that has garnered attention due to its potential biological activities, particularly its antimicrobial and antifungal properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features dual chlorination at the 4-position of both the benzyl and phenolic moieties, along with an amino group. This unique substitution pattern enhances its reactivity and biological activity, making it a subject of interest in medicinal chemistry.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound is believed to interact with specific enzymes or receptors that are crucial for microbial growth. This interaction can lead to inhibition of these targets, thereby exerting antimicrobial effects.
- Cellular Interaction : Its structural characteristics allow it to penetrate cell membranes effectively, influencing various biochemical pathways within microbial cells .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacteria and fungi, suggesting its potential as a therapeutic agent in treating infections.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen Type | Pathogen Name | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Bacteria | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL | |
| Fungi | Candida albicans | 64 µg/mL |
| Aspergillus niger | 128 µg/mL |
Cytotoxicity and Safety Profile
While exploring the safety profile of this compound, studies indicate that it does not exhibit acute toxicity in standard animal models at concentrations up to 2000 mg/kg . However, further long-term studies are needed to fully assess its safety profile.
Case Study 1: Efficacy Against Fungal Infections
In a controlled study involving murine models infected with Candida albicans, treatment with this compound resulted in a significant reduction in fungal load compared to untreated controls. The study highlighted the compound's potential as an antifungal agent in clinical settings.
Case Study 2: Antibacterial Activity in Clinical Isolates
A recent investigation assessed the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. The results showed that the compound could effectively inhibit bacterial growth, supporting its potential use in treating resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
